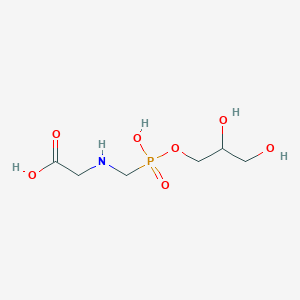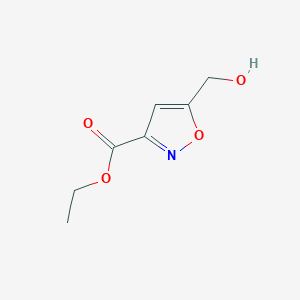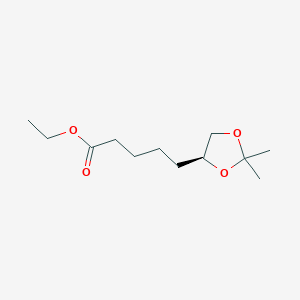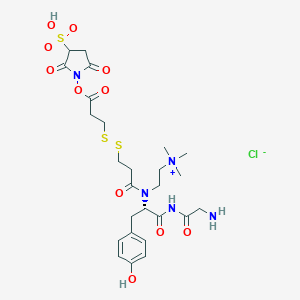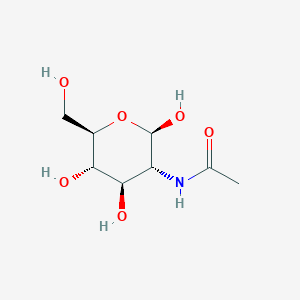
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile, also known as DAPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder with a molecular formula of C21H21N3O.
Mecanismo De Acción
The mechanism of action of 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in bacterial and fungal cell wall synthesis, as well as by generating reactive oxygen species that can cause damage to cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has been shown to exhibit low toxicity in vitro and in vivo studies. It has been reported to have a high binding affinity for metal ions, which makes it a potential candidate for metal ion detection. Additionally, 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile in lab experiments is its high purity and low toxicity. It has also been reported to have good solubility in common organic solvents. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in various applications.
Direcciones Futuras
There are several future directions for research on 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile. One potential area of study is its use as a fluorescent probe for metal ion detection. Additionally, further research is needed to understand its mechanism of action and optimize its use as a photosensitizer for cancer treatment. Furthermore, 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile's potential use as a corrosion inhibitor and antibacterial/antifungal agent warrants further investigation.
Métodos De Síntesis
The synthesis of 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile involves the reaction of 4-(4-diethylaminophenyl)-1,2-diamine with 2-cyano-1,4-naphthoquinone in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been reported to yield high purity 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile.
Aplicaciones Científicas De Investigación
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has shown promising results in various scientific research studies. It has been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has been investigated for its antibacterial and antifungal properties, as well as its potential use as a corrosion inhibitor.
Propiedades
Número CAS |
119006-66-5 |
|---|---|
Nombre del producto |
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile |
Fórmula molecular |
C21H19N3O |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
4-[4-(diethylamino)phenyl]imino-1-oxonaphthalene-2-carbonitrile |
InChI |
InChI=1S/C21H19N3O/c1-3-24(4-2)17-11-9-16(10-12-17)23-20-13-15(14-22)21(25)19-8-6-5-7-18(19)20/h5-13H,3-4H2,1-2H3 |
Clave InChI |
QIZNVVYZTZEDRW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C#N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C#N |
Sinónimos |
4-(4-DIETHYLAMINOPHENYLIMINO)-1-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




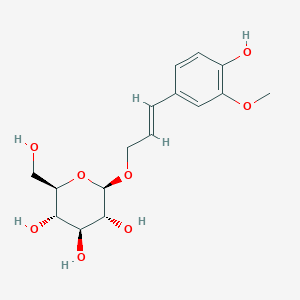
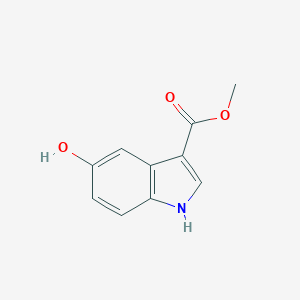


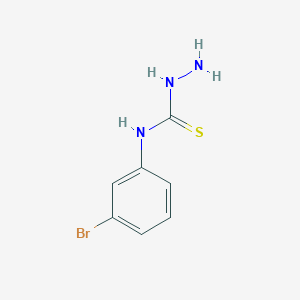


![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
